N4-Cycloheptylpyrimidine-4,5-diamine
Description
N4-Cycloheptylpyrimidine-4,5-diamine is a pyrimidine derivative with a cycloheptyl substituent at the N4 position. Pyrimidine-4,5-diamines are characterized by their fused aromatic ring system and dual amine groups at positions 4 and 5, which are critical for hydrogen bonding and intermolecular interactions . The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-N-cycloheptylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H18N4/c12-10-7-13-8-14-11(10)15-9-5-3-1-2-4-6-9/h7-9H,1-6,12H2,(H,13,14,15) |
InChI Key |
BCEZERSOSVXIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=NC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cycloheptylpyrimidine-4,5-diamine typically involves the reaction of cycloheptylamine with pyrimidine-4,5-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions, higher yields, and improved purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-Cycloheptylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N4-Cycloheptylpyrimidine-4,5-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-Cycloheptylpyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes . For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Pyrimidine-4,5-diamines vary primarily in their N4 substituents, which dictate physicochemical and pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Properties of Pyrimidine-4,5-diamine Derivatives
Key Observations:
- Steric Effects: The cycloheptyl group in the target compound would impose greater steric hindrance than cyclopentyl (212.68 g/mol vs.
- Lipophilicity : Chloroaromatic substituents (e.g., 3,4-dichlorobenzyl) significantly increase logP values compared to aliphatic groups, favoring membrane permeability but limiting aqueous solubility .
- Synthetic Accessibility : Sodium dithionite and sulfuric acid are common reducing agents for synthesizing pyrimidine-4,5-diamines, but yields vary with substituent complexity (e.g., 86% for methyl-pyrrolidinyl vs. lower yields for bulky groups) .
Reactivity and Functionalization
Pyrimidine-4,5-diamines undergo electrophilic substitution at position 6, influenced by substituents:
- Electron-Withdrawing Groups (EWGs) : Chlorine at position 6 (as in most analogs) directs electrophiles to position 2, enhancing regioselectivity .
- Steric Shielding : Bulky N4 substituents (e.g., cycloheptyl) may slow reaction kinetics due to hindered access to the reactive site.
Table 2: Reactivity Trends in Electrophilic Substitution
| Substituent Type | Reaction Rate (Relative) | Regioselectivity | Notes |
|---|---|---|---|
| Small alkyl (methyl) | High | Position 2 | Minimal steric interference |
| Bulky aliphatic (cyclopentyl) | Moderate | Position 2 | Steric shielding reduces rate |
| Aromatic (phenyl) | Low | Position 2 | π-π interactions stabilize transition state |
Biological Activity
N4-Cycloheptylpyrimidine-4,5-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring substituted at the N4 position with a cycloheptyl group. The synthesis typically involves the reaction of cycloheptylamine with pyrimidine-4,5-diamine under controlled conditions using solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that this compound can inhibit the proliferation of cancer cells through multiple pathways, including:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to other pyrimidine derivatives, it shows potential as a CDK inhibitor, which is crucial for cell cycle regulation.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound inhibits enzymes involved in nucleotide synthesis and repair mechanisms.
- Receptor Modulation : It may interact with various receptors involved in signaling pathways that regulate cell growth and survival .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells .
Comparison with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N2,N4-Disubstituted Pyrimidine-2,4-Diamines | Potent CDK inhibitors | Inhibition of cyclin-dependent kinases |
| N4-Substituted Sulfonamides | Antimicrobial and anticancer | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
